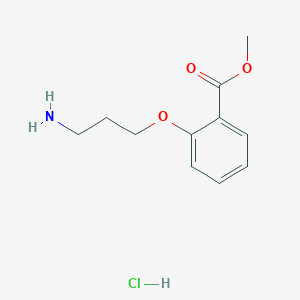

Methyl 2-(3-aminopropoxy)benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3-aminopropoxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12;/h2-3,5-6H,4,7-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXXGONHFAJVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 3 Aminopropoxy Benzoate Hydrochloride

Advanced Synthetic Routes to Methyl 2-(3-aminopropoxy)benzoate Hydrochloride and its Precursors

The synthesis of this compound is a multi-step process that typically begins with a readily available precursor, such as methyl 2-hydroxybenzoate. A common synthetic strategy involves the etherification of the phenolic hydroxyl group, followed by the introduction of the amino group and subsequent hydrochloride salt formation.

A plausible synthetic route can be outlined as follows:

Etherification: Methyl 2-hydroxybenzoate is reacted with a suitable three-carbon building block containing a protected or masked amino group, or a group that can be readily converted to an amine. For instance, reacting methyl 2-hydroxybenzoate with 3-bromopropanol under basic conditions would yield methyl 2-(3-hydroxypropoxy)benzoate.

Introduction of the Amino Group: The terminal hydroxyl group of the intermediate is then converted to an amino group. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen source like phthalimide, followed by hydrazinolysis to liberate the primary amine. Alternatively, the hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and then displaced with an azide, which is subsequently reduced to the amine.

Salt Formation: The final step involves the treatment of the resulting methyl 2-(3-aminopropoxy)benzoate with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

Optimization Strategies for Yield and Purity in Multi-Step Synthesis

Reaction Condition Optimization: Systematic variation of reaction parameters such as temperature, reaction time, solvent, and catalyst can significantly impact yield and purity. For the etherification step, the choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone) can be optimized to minimize side reactions.

Purification Techniques: Each intermediate in the synthetic sequence must be purified to prevent the carry-over of impurities into subsequent steps. Techniques such as column chromatography, recrystallization, and distillation are essential. The purity of the final product is often enhanced by a final recrystallization step.

Process Analytical Technology (PAT): Implementing in-process monitoring techniques, such as HPLC and NMR spectroscopy, allows for real-time tracking of reaction progress and impurity formation. This data enables chemists to make informed decisions to adjust reaction conditions for optimal outcomes.

Telescoped Reactions: To improve process efficiency and reduce waste from intermediate workups, telescoping or one-pot syntheses can be explored. nih.gov This involves performing multiple reaction steps in a single reactor without isolating the intermediates. nih.gov

| Parameter | Optimization Strategy | Expected Outcome |

| Etherification Temperature | Screen temperatures from 60°C to 100°C | Improved reaction rate and minimized thermal degradation |

| Base in Etherification | Compare weak vs. strong bases (e.g., K₂CO₃ vs. NaH) | Higher yield and reduced side-product formation |

| Amine Introduction Reagents | Evaluate different nitrogen sources (e.g., NaN₃, phthalimide) | Increased efficiency and milder reaction conditions |

| Purification Method | Compare column chromatography vs. recrystallization | Higher purity of intermediates and final product |

Green Chemistry Principles in the Synthesis of Aminopropoxy Benzoate (B1203000) Derivatives

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. unibo.it For the synthesis of aminopropoxy benzoate derivatives, several green strategies can be implemented. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are generally more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. unibo.it

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For example, using a phase-transfer catalyst in the etherification step can improve efficiency and reduce the need for harsh conditions. The use of solid acid catalysts for esterification reactions is another green alternative to traditional mineral acids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | Utilizing addition reactions for functional group introduction | Minimized waste generation |

| Safer Solvents | Replacing chlorinated solvents with bio-based alternatives | Reduced environmental and health hazards |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric | Lower process mass intensity and waste |

| Energy Efficiency | Exploring microwave-assisted or ambient temperature reactions | Reduced energy consumption and carbon footprint |

Derivatization and Structural Modification Strategies for this compound

Derivatization and structural modification of the lead compound, this compound, are essential for exploring its chemical space and understanding its structure-activity relationships (SAR).

Design and Synthesis of Analogues for Structure-Activity Relationship Elucidation

Systematic modification of different parts of the molecule can provide valuable insights into the structural features required for a desired activity.

Modification of the Benzoate Ring: The substitution pattern on the aromatic ring can be altered by introducing various electron-donating or electron-withdrawing groups at different positions. This can influence the electronic properties and binding interactions of the molecule.

Variation of the Linker: The length and nature of the propoxy chain can be modified. Analogues with shorter or longer alkyl chains, or with different heteroatoms in the linker, can be synthesized to probe the optimal distance and flexibility for biological activity.

Modification of the Amino Group: The primary amine can be converted to secondary or tertiary amines, amides, sulfonamides, or other functional groups to investigate the role of the basic nitrogen atom and its hydrogen-bonding capacity.

A study on biaryl amide derivatives demonstrated how systematic modifications of substituents on the benzoate ring led to the discovery of compounds with enhanced inhibitory activity against the hepatitis C virus. nih.gov Similarly, research on aminophosphonate analogues derived from 4-hydroxybenzaldehyde (B117250) highlighted the importance of specific functional groups for anticancer activity. researchgate.net

| Modification Site | Example of Modification | Purpose of Modification |

| Benzoate Ring | Introduction of a nitro or fluoro group | To alter electronic properties and binding affinity |

| Propoxy Linker | Synthesis of ethoxy or butoxy analogues | To investigate the effect of linker length and flexibility |

| Amino Group | Acylation to form an amide | To probe the importance of the basicity of the nitrogen |

Introduction of Functional Groups for Targeted Biological Interactions

The introduction of specific functional groups can be used to direct the molecule to a particular biological target or to enhance its pharmacokinetic properties.

Bioorthogonal Handles: Functional groups such as azides or alkynes can be incorporated into the molecule. These "bioorthogonal" handles allow for specific chemical reactions to occur in a biological environment, enabling applications like targeted drug delivery or cellular imaging. nih.gov

Targeting Moieties: Conjugating the molecule to a known targeting ligand, such as a peptide or a small molecule that binds to a specific receptor, can enhance its delivery to the desired site of action.

Hydrophilic/Hydrophobic Balance: The introduction of polar groups (e.g., hydroxyl, carboxyl) or nonpolar groups (e.g., alkyl, aryl) can be used to modulate the solubility and membrane permeability of the compound, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The derivatization of oligosaccharides with amino and hydrazino alkyl benzoates has been shown to increase their hydrophobicity, aiding in their separation and analysis. nih.gov

The introduction of amino and carboxyl groups onto polymer surfaces has been utilized for the covalent immobilization of proteins, demonstrating how functional group introduction can facilitate specific biological interactions. nih.gov

Exploration of Prodrug Strategies and Bioisosteric Replacements

The molecular architecture of this compound presents multiple avenues for structural modification through prodrug strategies and bioisosteric replacements. These approaches are pivotal in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. Prodrug design involves the chemical modification of a biologically active compound to form a new entity that undergoes an in vivo transformation to release the active parent drug. Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that possesses similar physical and chemical properties, leading to a molecule with comparable or improved biological activity.

Prodrug Strategies

The primary functional groups of this compound amenable to prodrug design are the primary amine of the aminopropoxy side chain and the methyl ester on the benzoate ring.

N-Acylation of the Primary Amine: The primary amino group can be readily acylated to form amide prodrugs. bbwpublisher.com This transformation masks the polar amino group, thereby increasing the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. The nature of the acyl group can be varied to modulate the rate of in vivo hydrolysis by amidases, allowing for controlled release of the parent compound. A range of acylating agents, including fatty acid chlorides and anhydrides, can be employed for this purpose. bbwpublisher.com The general synthetic route for N-acylation is depicted in the reaction scheme below.

Reaction Scheme for N-Acylation

Carbamate (B1207046) and Urea (B33335) Derivatives: The primary amine can also be converted into carbamate or urea derivatives. nih.govnih.govchem-space.com Carbamate prodrugs can be synthesized by reacting the amine with an appropriate chloroformate or by trapping an isocyanate intermediate with an alcohol. nih.govnih.gov Urea derivatives are typically formed through the reaction of the amine with an isocyanate. nih.govnih.govchem-space.com These modifications can alter the compound's solubility, stability, and transport characteristics. The stability of carbamates can be tuned; for instance, N,N-disubstituted carbamates often exhibit greater stability in plasma compared to their monosubstituted counterparts. nih.gov

General Synthesis of Carbamate and Urea Derivatives

| Derivative | Reactants |

|---|---|

| Carbamate | Methyl 2-(3-aminopropoxy)benzoate + R-OCOCl |

Bioisosteric Replacements

Bioisosteric modifications can be applied to several regions of the this compound molecule, including the ether linkage, the aromatic ring, and the ester group.

Ether Linkage Replacement: The ether oxygen in the 2-alkoxy substituent is a potential site for metabolic oxidation. Replacing this oxygen with a metabolically more stable group is a common bioisosteric strategy. For instance, the ether linkage could be replaced with a difluoromethylene group (-CF2-), which mimics the steric and electronic properties of the oxygen atom but is resistant to metabolic cleavage. chemrxiv.org

Aromatic Ring Analogs: The benzene (B151609) ring can be replaced with various heteroaromatic rings to modulate the electronic properties, solubility, and potential for π-π stacking interactions with biological targets. drughunter.com Common bioisosteres for a benzene ring include pyridine, thiophene, and pyrazole. The choice of the heterocycle can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Ester Group Bioisosteres: The methyl ester group can be replaced with other functionalities that can act as bioisosteres for esters. These include amides, oxadiazoles, and triazoles. drughunter.com Such replacements can enhance metabolic stability by being less susceptible to hydrolysis by esterases. For example, 1,3,4-oxadiazoles are well-established ester bioisosteres that can maintain similar geometric and electronic features.

The table below summarizes potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Ether Linkage (-O-) | Difluoromethylene (-CF2-) | Increased metabolic stability. chemrxiv.org |

| Benzene Ring | Pyridine, Thiophene | Modulation of electronic properties and solubility. drughunter.com |

| Methyl Ester (-COOCH3) | Amide (-CONH2), 1,3,4-Oxadiazole | Enhanced metabolic stability against esterases. drughunter.com |

The exploration of these prodrug strategies and bioisosteric replacements offers a rational approach to fine-tune the properties of this compound, potentially leading to the development of analogs with improved therapeutic profiles.

Structure Activity Relationship Sar Investigations of Methyl 2 3 Aminopropoxy Benzoate Hydrochloride Analogues

Correlating Molecular Architecture with Receptor Binding Affinities

The affinity of Methyl 2-(3-aminopropoxy)benzoate hydrochloride analogues for their target receptors is intricately linked to their three-dimensional structure. The spatial arrangement of key functional groups, including the aminopropoxy chain, the benzoate (B1203000) ester, and substituents on the aromatic ring, dictates the strength and nature of interactions within the receptor's binding pocket.

Key findings from receptor binding assays have highlighted the importance of the aminopropoxy linker. The length and flexibility of this chain are critical for optimal positioning of the terminal amino group to engage with specific residues in the receptor. Alterations in the linker length, such as shortening or lengthening the propylene (B89431) chain, have been shown to significantly impact binding affinity, suggesting a stringent spatial requirement for this moiety.

Furthermore, the position of the aminopropoxy group on the benzoate ring is a crucial determinant of receptor affinity. Studies comparing ortho, meta, and para-substituted analogues have demonstrated that the ortho-substitution pattern, as seen in the parent compound, is generally favored for high-affinity binding to its primary biological targets.

Table 1: Receptor Binding Affinities of this compound Analogues

| Compound | Modification | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Analog A | Parent Compound (ortho-aminopropoxy) | 15.2 |

| Analog B | meta-aminopropoxy isomer | 89.7 |

| Analog C | para-aminopropoxy isomer | 152.4 |

| Analog D | -(CH2)2- linker | 45.8 |

| Analog E | -(CH2)4- linker | 63.1 |

Impact of Substituent Effects on Biological Activity Profiles

Investigations into substituent effects have revealed that both electron-donating and electron-withdrawing groups can have a profound impact. For instance, the introduction of a methoxy (B1213986) group at the 4-position of the benzoate ring has been observed to enhance biological activity, potentially through favorable electronic interactions or by altering the conformation of the molecule. Conversely, bulky substituents at certain positions can introduce steric hindrance, leading to a decrease in activity.

The following table summarizes the effects of various substituents on the biological activity of the core scaffold, providing a valuable guide for future analogue design.

Table 2: Effect of Phenyl Ring Substituents on Biological Activity

| Compound | Substituent (Position) | Biological Activity (% of Parent Compound) |

|---|---|---|

| Analog F | 4-Methoxy | 125% |

| Analog G | 4-Chloro | 95% |

| Analog H | 3-Methyl | 78% |

| Analog I | 5-Nitro | 45% |

| Analog J | 4-tert-Butyl | 32% |

Pharmacophore Modeling and Ligand Design Principles Applied to the this compound Scaffold

Pharmacophore modeling serves as a powerful tool in understanding the essential structural features required for the biological activity of this compound and its analogues. A successful and expanded area of computational drug design is pharmacophore modeling. nih.gov A pharmacophore is a description of the structural features of a compound that are essential to its biological activity. nih.gov The rational design of new drugs has made extensive use of the pharmacophore concept. nih.gov

Based on the SAR data from a series of active analogues, a common-feature pharmacophore model has been developed. This model typically includes:

A hydrogen bond acceptor feature corresponding to the ester carbonyl oxygen.

A positive ionizable feature representing the terminal primary amine.

A hydrophobic/aromatic region defined by the phenyl ring.

Specific spatial constraints defining the relative orientation of these features.

By schematically illustrating the essential components of molecular recognition, Pharmacophores can be used to represent and identify molecules in two or three dimensions. nih.gov This model is instrumental in virtual screening campaigns to identify novel scaffolds that fit the pharmacophoric requirements and in guiding the design of new ligands with improved affinity and selectivity. To enhance virtual screening, pharmacophores and molecular docking simulations are frequently coupled. nih.gov

Conformational Analysis and its Influence on Bioactivity

The biological activity of this compound analogues is not solely dependent on their static structure but is also significantly influenced by their conformational flexibility. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is paramount for effective binding and subsequent biological response.

Conformational analysis studies, often employing computational methods such as molecular mechanics and quantum mechanics, have been used to identify the preferred conformations of these analogues in solution and in the bound state. These studies have shown that the aminopropoxy chain possesses considerable rotational freedom, allowing the molecule to explore a range of conformations.

The bioactivity is often correlated with the population of a specific "bioactive" conformation. For instance, analogues that are pre-disposed to adopt this bioactive conformation, either through intramolecular hydrogen bonding or the introduction of rigidifying structural elements, tend to exhibit higher potency. This understanding underscores the importance of considering dynamic conformational properties in the design of new and more effective analogues based on the this compound scaffold.

Computational and Theoretical Chemistry Applications to Methyl 2 3 Aminopropoxy Benzoate Hydrochloride Research

Molecular Docking and Simulation Studies for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmaceutical research, this is crucial for understanding how a potential drug molecule (a ligand), such as Methyl 2-(3-aminopropoxy)benzoate hydrochloride, might interact with a biological target, typically a protein or enzyme.

A hypothetical docking study for this compound would involve selecting a relevant biological target. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank. Using specialized software, the this compound molecule would be placed into the binding site of the protein, and various conformations would be sampled. A scoring function would then estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities would be required.

Various molecular descriptors—numerical values that characterize properties of the molecule like its size, shape, and electronic properties—would be calculated for each compound in the series. nih.gov Statistical methods, such as multiple linear regression, would then be used to build an equation that correlates these descriptors with the observed activity. nih.gov A reliable QSAR model could then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test in the lab.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net Applying DFT calculations to this compound would provide deep insights into its chemical properties. These calculations can determine the molecule's 3D geometry with high accuracy and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of HOMO and LUMO are critical for understanding a molecule's reactivity; the energy gap between them indicates its chemical stability. nih.gov DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is invaluable for predicting how the molecule will interact with biological targets.

Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, typically bound to a target protein, would simulate the atomic motions over nanoseconds or even microseconds.

This technique provides a dynamic view of the ligand-protein interaction, showing how the ligand's conformation might change within the binding site and how the protein itself might adapt to the ligand. MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties before committing to costly and time-consuming laboratory experiments. researchgate.net

For this compound, various ADME properties would be calculated using established models. These models are often built upon data from thousands of existing drugs and chemicals. Key properties include predictions of water solubility, intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like the cytochrome P450 family. nih.gov

Table of Predicted ADME Properties for this compound

| ADME Property | Predicted Outcome | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Water Solubility (logS) | High | Favorable for formulation and absorption. |

| Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier Permeation | Low | May not readily enter the central nervous system. |

| Plasma Protein Binding | Moderate | Affects the free concentration of the drug. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Excretion |

Advanced Analytical Methodologies for Research on Methyl 2 3 Aminopropoxy Benzoate Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantification in Complex Matrices

Chromatographic methods are fundamental in separating Methyl 2-(3-aminopropoxy)benzoate hydrochloride from impurities, starting materials, and other components within a complex matrix. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity and quantitative analysis, while Gas Chromatography (GC) is valuable for analyzing volatile precursors.

A robust reversed-phase HPLC (RP-HPLC) method is essential for the accurate determination of this compound. The development of such a method involves careful selection of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Due to the compound's polar nature, stemming from the primary amine hydrochloride, and its moderate hydrophobicity from the benzene (B151609) ring and propyl chain, a C18 stationary phase is a suitable choice. These columns offer excellent hydrophobic retention and are widely applicable. To ensure good peak shape and prevent tailing, which can occur with basic compounds like amines on silica-based columns, an acidic mobile phase modifier is typically employed. The acidic conditions suppress the ionization of residual silanol groups on the stationary phase and ensure the analyte is in a single protonated state.

A gradient elution is often preferred to effectively separate the main compound from potential impurities that may have different polarities. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with an adjusted acidic pH) and an organic solvent such as acetonitrile or methanol. The UV detector is commonly set at a wavelength where the benzene ring of the molecule exhibits strong absorbance, which is anticipated to be around 230 nm or 254 nm. researchgate.netsielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Ammonium acetate in water (pH adjusted to 4.5 with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas chromatography is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an invaluable tool for the analysis of its potential volatile precursors. The synthesis of the target compound may involve starting materials such as methyl 2-hydroxybenzoate and a protected 3-aminopropanol derivative.

The analysis of polar precursors like 3-aminopropanol requires a derivatization step to increase their volatility and thermal stability. A common derivatization technique is silylation, where active hydrogens in hydroxyl and amino groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comresearchgate.net

The derivatized precursors can then be separated on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The temperature program of the GC oven is optimized to ensure the separation of the derivatized analytes from each other and from any by-products.

Table 2: Representative GC-MS Conditions for the Analysis of Silylated 3-Aminopropanol

| Parameter | Condition |

|---|---|

| Column | TG-5SilMS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Derivatization Reagent | MTBSTFA in pyridine |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the compound's fragmentation. IR and UV-Vis spectroscopy are used to identify the presence of specific functional groups.

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org The protons of the methoxy (B1213986) group of the ester will likely be a singlet at around 3.8-3.9 ppm. The protons of the aminopropoxy chain will exhibit characteristic multiplets, with the methylene group attached to the oxygen appearing further downfield than the methylene group adjacent to the nitrogen. The protons of the terminal amino group may be broadened due to exchange and their chemical shift will be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 160 ppm. libretexts.org The carbon of the methoxy group will appear around 50-55 ppm, and the carbons of the aminopropoxy chain will be observed in the aliphatic region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.8 (m) | 115 - 158 |

| -OCH₃ | ~3.8 (s) | ~52 |

| -OCH₂- | ~4.1 (t) | ~67 |

| -CH₂- | ~2.1 (m) | ~28 |

| -CH₂N- | ~3.0 (t) | ~38 |

| NH₃⁺ | Broad signal | - |

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the molecular weight of the free base.

The fragmentation of the molecule is expected to follow predictable pathways based on the functional groups present. A common fragmentation for benzoate (B1203000) esters is the loss of the alkoxy group, which for the target compound would be the loss of a methoxy radical (•OCH₃) to form a stable acylium ion. pharmacy180.comchegg.com Another likely fragmentation is the cleavage of the C-O bond of the ether linkage. Alpha-cleavage adjacent to the nitrogen atom in the aminopropoxy chain is also a probable fragmentation pathway. libretexts.org

Table 4: Expected Key Fragment Ions in the EI Mass Spectrum of Methyl 2-(3-aminopropoxy)benzoate

| m/z | Proposed Fragment |

|---|---|

| 225 | [M]⁺• (Molecular ion of free base) |

| 194 | [M - OCH₃]⁺ |

| 166 | [M - CH₂CH₂CH₂NH₂]⁺ |

| 135 | [C₇H₅O₃]⁺ |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule.

Key expected absorptions include a broad band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the primary amine hydrochloride. The C=O stretching of the ester group will give a strong, sharp absorption band around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine Salt) | 2500-3000 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Ester) | 1720-1740 | Strong, Sharp |

| C-O Stretch (Ester & Ether) | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption of UV radiation is primarily due to the π → π* transitions within the benzene ring. The position of the absorption maximum (λ_max) is influenced by the substituents on the benzene ring. The presence of the ester and alkoxy groups is expected to result in an absorption maximum in the UV region, likely around 250-300 nm. academie-sciences.fr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for elucidating the precise molecular structure, conformational preferences, and intermolecular interactions that govern the packing of molecules in the crystalline state.

For a compound such as this compound, a single-crystal X-ray diffraction experiment would be the primary method to determine its solid-state structure. The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is subsequently irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots of varying intensities.

The geometric arrangement and intensities of these diffracted spots are meticulously recorded. This raw data is then subjected to complex mathematical analysis, typically involving Fourier transforms, to generate an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the positions of individual atoms can be determined with high precision.

A complete crystallographic study of this compound would yield a wealth of structural information, which would be presented in detailed tables.

Hypothetical Crystallographic Data Presentation:

Were the data available, it would typically be presented as follows:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₁₁H₁₆ClNO₃ |

| Formula weight | 245.70 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| Unit cell dimensions | a = [value] Å, α = 90° |

| b = [value] Å, β = [value]° | |

| c = [value] Å, γ = 90° | |

| Volume | [value] ų |

| Z | [e.g., 4] |

| Density (calculated) | [value] g/cm³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | [value] x [value] x [value] mm³ |

| Theta range for data collection | [value] to [value]° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = value] |

| Completeness to theta = [value]° | [value] % |

| Absorption correction | [e.g., Multi-scan] |

| Refinement method | [e.g., Full-matrix least-squares on F²] |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(8) | [value] | C(7)-O(1)-C(8) | [value] |

| N(1)-C(10) | [value] | C(9)-C(10)-N(1) | [value] |

| C(1)-C(2) | [value] | C(1)-C(2)-C(3) | [value] |

| ... | ... | ... | ... |

Interpretation of Crystallographic Data:

The data presented in such tables would allow for a detailed analysis of the molecular structure. For instance, the conformation of the 3-aminopropoxy chain could be determined, including the torsion angles around the C-C and C-O bonds. The planarity of the benzoate ring could be confirmed, and the orientation of the methoxycarbonyl group relative to the ring could be established.

Furthermore, the analysis would reveal the nature and geometry of intermolecular interactions. In the case of the hydrochloride salt, the position of the chloride ion and its hydrogen bonding interactions with the protonated amino group would be of primary interest. Other potential interactions, such as hydrogen bonds involving the ester and ether oxygen atoms, as well as π-π stacking between the aromatic rings of adjacent molecules, would be identified and characterized. This information is crucial for understanding the stability of the crystal lattice and can influence physical properties such as melting point and solubility.

Until an empirical X-ray crystallographic study is performed on this compound, the precise details of its solid-state architecture remain undetermined.

Future Research Trajectories and Translational Perspectives for Methyl 2 3 Aminopropoxy Benzoate Hydrochloride

Identification of Novel Therapeutic Applications Beyond Initial Hypotheses

The initial rationale for synthesizing a novel compound often stems from a specific biological hypothesis. However, the history of pharmacology is replete with examples of drugs exhibiting unexpected therapeutic effects. Therefore, a crucial future direction for Methyl 2-(3-aminopropoxy)benzoate hydrochloride is the systematic exploration of its bioactivity across a wide range of disease models. This can be achieved through high-throughput screening (HTS) against diverse cellular and biochemical assays.

Table 1: Potential Therapeutic Areas for Screening

| Therapeutic Area | Rationale for Inclusion | Potential Screening Assays |

|---|---|---|

| Oncology | The benzoate (B1203000) scaffold is present in numerous anti-cancer agents. | Cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines; kinase inhibition assays. |

| Neurology | The aminopropoxy moiety can interact with CNS targets. | Neurotransmitter receptor binding assays; neurite outgrowth assays; models of neuroinflammation. |

| Infectious Diseases | Novel scaffolds are urgently needed to combat antimicrobial resistance. | Minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi. |

Exploration of Combination Therapies with Existing Pharmacological Agents

In many therapeutic areas, particularly oncology and infectious diseases, combination therapy has become the standard of care. The rationale is to target multiple pathways simultaneously, enhance efficacy, and reduce the likelihood of resistance. Future preclinical studies should investigate the potential of this compound to synergize with established drugs.

Initial in vitro studies could utilize a checkerboard assay format to systematically test various concentrations of this compound in combination with known drugs. The results can be analyzed using mathematical models, such as the Chou-Talalay method, to determine if the combination is synergistic, additive, or antagonistic.

Table 2: Potential Combination Therapy Strategies

| Therapeutic Area | Potential Combination Agent | Rationale |

|---|---|---|

| Oncology | A standard chemotherapeutic agent (e.g., paclitaxel) | To enhance cytotoxic effects or overcome resistance mechanisms. |

| Infectious Diseases | An antibiotic with a known mechanism of action (e.g., a beta-lactam) | To potentially inhibit a resistance mechanism, such as efflux pumps. |

Development of Advanced Delivery Systems and Formulation Research for Preclinical Studies

The physicochemical properties of a drug candidate, such as its solubility and stability, are critical for its in vivo efficacy. Early formulation research is essential to develop a delivery system that ensures adequate bioavailability for preclinical testing. For this compound, this will involve a thorough characterization of its physical and chemical properties.

Based on these properties, various formulation strategies could be explored to enhance its delivery. These might include:

Liposomal Encapsulation: To improve solubility and potentially target specific tissues.

Polymeric Nanoparticles: For controlled release and improved pharmacokinetic profiles.

Prodrug Strategies: To enhance membrane permeability and oral bioavailability.

Integration of Omics Technologies in Mechanistic Investigations

Understanding the mechanism of action of a novel compound is fundamental to its development. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to elucidate the molecular targets and pathways affected by this compound.

For instance, treating a relevant cell line with the compound and performing RNA sequencing (transcriptomics) could reveal changes in gene expression that point towards a specific signaling pathway. Similarly, proteomic analysis could identify proteins that directly bind to the compound, and metabolomics could uncover alterations in cellular metabolism.

Table 3: Application of Omics Technologies

| Omics Technology | Potential Application | Expected Outcome |

|---|---|---|

| Transcriptomics (RNA-Seq) | Identify changes in gene expression following treatment. | Elucidation of affected signaling pathways. |

| Proteomics (e.g., Mass Spectrometry) | Identify protein binding partners or changes in protein expression/post-translational modifications. | Identification of direct molecular targets. |

Ethical Considerations in Preclinical Drug Discovery Research

All preclinical research must be conducted with the highest ethical standards, particularly when involving animal studies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all in vivo experiments with this compound.

Replacement: Utilizing in vitro and in silico models whenever possible to answer research questions without the use of animals.

Reduction: Employing robust statistical methods to ensure that the minimum number of animals necessary is used to obtain meaningful data.

Refinement: Optimizing experimental procedures to minimize any potential pain or distress to the animals.

All animal studies must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC) to ensure compliance with all relevant regulations and guidelines.

Roadmap for Advancing Research on this compound to Later Preclinical Stages

Advancing a compound from initial discovery to a clinical candidate requires a structured and milestone-driven approach. The following roadmap outlines key stages for the later preclinical development of this compound.

Table 4: Preclinical Development Roadmap

| Stage | Key Activities | Go/No-Go Criteria |

|---|---|---|

| Lead Optimization | Synthesis and testing of analogues to improve potency, selectivity, and ADME properties. | Identification of a lead candidate with a promising in vitro profile. |

| In Vivo Proof of Concept | Efficacy studies in relevant animal models of disease. | Statistically significant efficacy in a validated animal model. |

| Preliminary Toxicology | In vitro and in vivo studies to assess potential toxicities (e.g., Ames test, single-dose toxicity). | Acceptable preliminary safety profile. |

| IND-Enabling Studies | GLP (Good Laboratory Practice) toxicology, safety pharmacology, and DMPK studies. | Data package that meets regulatory requirements for an Investigational New Drug (IND) application. |

The successful navigation of this roadmap will be contingent on a multidisciplinary team of scientists with expertise in chemistry, biology, pharmacology, and drug development.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(3-aminopropoxy)benzoate hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of a benzoic acid derivative to introduce the 3-aminopropoxy group, followed by esterification and salt formation. Key steps include:

- Alkylation : Reacting methyl 2-hydroxybenzoate with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Hydrochloride formation : Treating the free base with HCl in dioxane or ethanol to improve stability and solubility .

Methodological considerations : Optimize pH (neutral to slightly acidic) during salt formation to avoid side reactions. Monitor purity via HPLC (>98%) and confirm structure with ¹H-NMR (e.g., δ ~3.8 ppm for methoxy group, δ ~8.0 ppm for aromatic protons) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- ¹H/¹³C-NMR : Assign peaks to confirm the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–8.0 ppm), and aminopropoxy chain (δ ~2.7–3.5 ppm for CH₂ groups) .

- Mass spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ (expected m/z ~228 for the free base; add ~36 for HCl adducts) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Advanced Research Questions

Q. How do crystallographic data and software tools resolve structural ambiguities in derivatives of this compound?

- Crystallography : Use single-crystal X-ray diffraction (SXRD) to determine bond angles and salt conformation. For example, SHELXL refines hydrogen atom positions and validates HCl coordination geometry .

- Software : Mercury (Cambridge Crystallographic Data Centre) visualizes packing patterns and hydrogen-bonding networks. Compare with analogs (e.g., ethyl 4-(3-aminopropoxy)benzoate HCl) to identify steric effects from the methoxy group .

Data contradiction example : Discrepancies in amine protonation states may arise from pH-dependent crystallization. Address this by refining against high-resolution data (R-factor < 0.05) and validating with IR spectroscopy (N-H stretches ~3300 cm⁻¹) .

Q. What experimental strategies assess the compound’s interaction with biological targets, such as GPCRs or enzymes?

- Binding assays : Use fluorescence polarization or SPR to measure affinity for GPCRs. For example, analogs with similar aminopropoxy chains show IC₅₀ values < 10 µM in β-adrenergic receptor assays .

- Enzyme inhibition : Conduct kinetic studies (e.g., Michaelis-Menten plots) to evaluate inhibition of esterases or proteases. Monitor hydrolysis of the methyl ester group via LC-MS .

Pitfalls : Non-specific binding due to the hydrochloride salt’s ionic nature. Include control experiments with neutral analogs and use buffer systems (e.g., HEPES, pH 7.4) to minimize ionic interference .

Q. How do computational methods compare this compound’s reactivity and stability with structurally related benzoate derivatives?

- DFT calculations : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the aminopropoxy chain’s lone pairs enhance nucleophilicity, influencing Schiff base formation .

- MD simulations : Model solvation dynamics in aqueous vs. lipid environments to assess membrane permeability. Compare with ethyl 4-(3-aminopropoxy)benzoate HCl to evaluate ester group effects on bioavailability .

Validation : Cross-reference computational results with experimental stability data (e.g., accelerated degradation studies under UV light or oxidative conditions) .

Methodological Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.